Triphenylphosphine hydrobromide

Catalog No.
S571528
CAS No.
6399-81-1
M.F
C18H16BrP
M. Wt
343.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triphenylphosphine hydrobromide

CAS Number

6399-81-1

Product Name

Triphenylphosphine hydrobromide

IUPAC Name

triphenylphosphane;hydrobromide

Molecular Formula

C18H16BrP

Molecular Weight

343.2 g/mol

InChI

InChI=1S/C18H15P.BrH/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;1H

InChI Key

CMSYDJVRTHCWFP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Br

Synonyms

Triphenylphosphine compd. with Hydrobromic Acid; Triphenylphosphonium bromide

Canonical SMILES

C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

The exact mass of the compound Triphenylphosphine hydrobromide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Triphenylphosphine hydrobromide (CAS: 6399-81-1) is a highly stable, solid-state phosphonium salt that serves as a dual-purpose reagent in advanced chemical manufacturing. Commercially, it is prioritized as an easily handled, anhydrous source of hydrogen bromide and a mild Brønsted acid catalyst, eliminating the severe handling risks associated with corrosive gaseous HBr [1]. Furthermore, it functions as a direct, highly efficient precursor for the synthesis of Wittig reagents from alcohols, streamlining multi-step organic syntheses. Beyond classical organic chemistry, its specific ionic profile—combining a bulky triphenylphosphonium cation with a bromide anion—has established it as a critical defect-passivation agent in the scalable fabrication of high-efficiency perovskite solar cells [1].

Attempting to substitute Triphenylphosphine hydrobromide with its free base, triphenylphosphine (Ph3P), fundamentally alters the synthetic workflow, requiring the addition of separate, often hazardous halogenating agents (such as PBr3 or gaseous HBr) to generate phosphonium salts, which decreases overall yield and increases waste [1]. Substituting with standard Brønsted acid catalysts, such as p-Toluenesulfonic acid (p-TsOH), for protection reactions frequently fails because stronger acids provoke competitive dehydration and degradation of sensitive substrates like tertiary alcohols [2]. Additionally, utilizing the chloride analog (Triphenylphosphine hydrochloride) alters the leaving-group dynamics, negatively impacting the efficiency of downstream Wittig olefination steps that rely on the specific reactivity of the bromide ion [1].

Process Efficiency in One-Step Wittig Precursor Synthesis

When synthesizing benzyltriphenylphosphonium bromides, utilizing Triphenylphosphine hydrobromide allows for a direct, one-step conversion from arylmethyl alcohols. Studies demonstrate that using Ph3P·HBr achieves high yields (84–88%) for electron-rich and halogenated benzyl alcohols [1]. In contrast, utilizing free triphenylphosphine (Ph3P) as a baseline requires a two-step process involving prior conversion of the alcohol to an alkyl halide, which increases solvent waste and reduces overall throughput [1].

Evidence DimensionSynthetic steps and yield for benzyltriphenylphosphonium bromide derivatives
Target Compound Data84–88% yield in a single step directly from the alcohol using Ph3P·HBr
Comparator Or BaselineFree Ph3P (requires 2 steps: halogenation followed by substitution)
Quantified DifferenceElimination of 1 synthetic step while maintaining >84% yield
ConditionsReaction of (het)arylmethyl alcohols with Ph3P·HBr in solvent

Eliminating the intermediate halogenation step drastically reduces process time, reagent costs, and hazardous waste generation in commercial Wittig reagent production.

Chemoselectivity in the Protection of Sterically Hindered Alcohols

The protection of tertiary alcohols as tetrahydropyranyl (THP) ethers is notoriously difficult due to competitive dehydration when using strong acids. Triphenylphosphine hydrobromide acts as a mild, highly efficient solid acid catalyst for this transformation [1]. Compared to standard catalysts like p-Toluenesulfonic acid (p-TsOH), which often cause significant dehydration of tertiary alcohols, Ph3P·HBr achieves near-quantitative yields of the desired THP ethers at ambient temperature without degrading sensitive substrates [1].

Evidence DimensionCatalytic efficiency and substrate preservation in THP ether formation
Target Compound DataHigh yield of THP ethers from tertiary alcohols without dehydration at room temperature
Comparator Or Baselinep-Toluenesulfonic acid (p-TsOH) or gaseous HBr (causes competitive dehydration)
Quantified DifferencePh3P·HBr prevents competitive dehydration and side reactions typical of stronger standard acids
ConditionsTetrahydropyranylation of tertiary alcohols with dihydropyran in dichloromethane at ambient temperature

Procurement of Ph3P·HBr as a catalyst ensures high product recovery and prevents the loss of expensive, complex tertiary alcohol intermediates during multi-step organic syntheses.

Defect Passivation for High-Efficiency Perovskite Solar Cells

In the manufacturing of organic-inorganic hybrid perovskite solar cells (PSCs), interfacial defects significantly limit device performance. Triphenylphosphine hydrobromide (Ph3P·HBr) is increasingly utilized as a critical precursor to synthesize passivation layers[1]. The bulky triphenylphosphonium cation effectively passivates undercoordinated lead (Pb2+) defects, while the bromide anion integrates into the perovskite lattice. Devices utilizing optimized interfacial layers derived from Ph3P·HBr precursors have demonstrated Power Conversion Efficiencies (PCE) exceeding 15.8%, compared to 13.0% for pristine, unmodified baseline devices, alongside notable improvements in fill factor and open-circuit voltage [1].

Evidence DimensionPower Conversion Efficiency (PCE) in perovskite solar cells
Target Compound Data>15.8% PCE with Ph3P·HBr-derived interfacial modification
Comparator Or Baseline~13.0% PCE for pristine devices lacking the phosphonium-based passivation
Quantified Difference~2.8% absolute increase in PCE and improved fill factor
ConditionsStandard AM 1.5G illumination testing of n-i-p perovskite solar cell architectures

For electronic materials procurement, selecting this specific phosphonium bromide salt directly translates to measurable gains in solar cell efficiency and operational stability.

Commercial Synthesis of Wittig Reagents

Ph3P·HBr is the optimal choice for the direct, one-step conversion of arylmethyl and alkyl alcohols into phosphonium bromide salts [1]. This bypasses the need for toxic halogenating agents like PBr3, making it highly suitable for the scaled-up production of Wittig reagents used in pharmaceutical and fine chemical manufacturing.

Mild Acid Catalysis for Complex Molecule Synthesis

Due to its controlled acidity and solid-state stability, Ph3P·HBr is highly recommended for the tetrahydropyranylation (THP protection) of sterically hindered or acid-sensitive tertiary alcohols [2]. It prevents the dehydration side-reactions commonly observed with conventional catalysts like p-TsOH, ensuring high recovery of valuable intermediates.

Interfacial Passivation in Photovoltaic Manufacturing

In the development and production of perovskite solar cells (PSCs), Ph3P·HBr serves as a superior defect-passivation agent and precursor for hole-transporting materials [3]. Its bulky phosphonium cation and bromide anion work synergistically to reduce non-radiative recombination, making it a critical material for achieving high power conversion efficiencies.

Related CAS

603-35-0 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (88.37%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

6399-81-1

Dates

Last modified: 08-15-2023

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